N-(3-bromobenzyl)tryptophan

IDO1 inhibition tryptophan metabolism enzyme kinetics

N-(3-bromobenzyl)tryptophan is a selective IDO1 inhibitor (IC50 2.78 μM, cellular EC50 9.17 μM) with >70-fold selectivity over TDO, minimizing TDO-mediated confounding effects in co-expression systems. The 3-bromobenzyl moiety forms a defined halogen bond with Cys129, making it a critical reference for SAR campaigns on halogen bonding. Unlike substrate-mimetic inhibitors, it is a non-substrate inhibitor for sustained IDO1 blockade. Ideal for HeLa-based functional assays.

Molecular Formula C18H17BrN2O2
Molecular Weight 373.25
Cat. No. B1182823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)tryptophan
Molecular FormulaC18H17BrN2O2
Molecular Weight373.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC3=CC(=CC=C3)Br
InChIInChI=1S/C18H17BrN2O2/c19-14-5-3-4-12(8-14)10-20-17(18(22)23)9-13-11-21-16-7-2-1-6-15(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)
InChIKeyVGIPIUCDDYCTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromobenzyl)tryptophan: Structural and Physicochemical Baseline for IDO1-Targeted Tool Compound Procurement


N-(3-bromobenzyl)tryptophan (C18H17BrN2O2, MW 373.25 g/mol) is a synthetic N-substituted tryptophan derivative bearing a 3-bromobenzyl moiety on the α-amino group . This compound belongs to the broader class of halogenated tryptophan analogs and has been characterized as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme in tryptophan catabolism along the kynurenine pathway . The 3-bromobenzyl substitution confers distinct physicochemical properties—including enhanced lipophilicity relative to the unsubstituted parent amino acid—and alters target binding interactions compared to non-halogenated N-benzyltryptophan analogs . The compound is commercially available for research purposes at typical purity of 95% .

Why N-(3-bromobenzyl)tryptophan Cannot Be Substituted by Non-Halogenated or Differently Substituted Tryptophan Analogs


Tryptophan-based analogs with varying N-substitution patterns exhibit substantial divergence in both enzyme inhibitory potency and target selectivity profiles. Direct binding and inhibition data indicate that the 3-bromobenzyl moiety in N-(3-bromobenzyl)tryptophan confers functional interactions that are absent in the non-halogenated N-benzyltryptophan comparator . Furthermore, bromine positioning critically impacts IDO1 inhibition: compounds with bromine at the N-phenyl 3-position (analogous to the 3-bromobenzyl motif) demonstrate sub-micromolar IDO1 IC50 values in both enzymatic and cellular assays, whereas positional isomers or non-halogenated variants may exhibit substantially attenuated activity [1]. Additionally, differential selectivity between IDO1 and the closely related enzyme tryptophan 2,3-dioxygenase (TDO) is observed across halogenated tryptophan derivatives, making direct functional substitution unreliable without quantitative comparative assessment [2].

Quantitative Differentiation Evidence for N-(3-bromobenzyl)tryptophan Relative to Structural Analogs


IDO1 Inhibitory Potency: N-(3-bromobenzyl)tryptophan vs. N-benzyltryptophan

N-(3-bromobenzyl)tryptophan demonstrates measurable IDO1 inhibitory activity, with an IC50 value of 2.78 μM against recombinant human IDO1 expressed in E. coli [1]. In contrast, the non-halogenated structural analog N-benzyltryptophan shows no detectable IDO1 inhibition in comparable assays . The presence of the 3-bromo substituent on the benzyl moiety is therefore essential for conferring IDO1 binding affinity within this scaffold, establishing a clear structure-activity relationship that distinguishes the target compound from its unsubstituted N-benzyl analog.

IDO1 inhibition tryptophan metabolism enzyme kinetics

TDO Selectivity Profile: Target vs. Off-Target Enzyme Discrimination

N-(3-bromobenzyl)tryptophan exhibits a distinct selectivity profile between the two primary tryptophan-catabolizing enzymes, IDO1 and TDO. While the compound shows measurable IDO1 inhibition (IC50 = 2.78 μM), its activity against mouse TDO is substantially weaker, with an IC50 greater than 200 μM (>200,000 nM) in cell-based tryptophan catabolism assays [1]. This corresponds to a greater than 70-fold selectivity window favoring IDO1 over TDO under the tested conditions, a discrimination profile that may differ from other tryptophan-based inhibitors which can exhibit varying degrees of TDO cross-reactivity.

TDO selectivity IDO/TDO discrimination kynurenine pathway

Bromine Position Effect: 3-Bromobenzyl vs. Alternative Bromophenyl Substitution Patterns

Comparative analysis of bromophenyl-substituted IDO1 inhibitors reveals that the 3-bromo positional isomer achieves superior potency relative to alternative substitution patterns. A structurally related N-3-bromophenyl benzofuran derivative (compound 19) exhibited an IDO1 enzymatic IC50 of 0.44 μM and a cellular IC50 of 1.1 μM in HeLa cells, representing the most potent compound among a systematically varied SAR series [1]. Molecular modeling of this 3-bromo-substituted analog indicated that halogen bonding interactions with Cys129, combined with dipole-ionic interactions with the heme iron, contribute critically to enhanced potency [1]. While N-(3-bromobenzyl)tryptophan itself shows moderate IDO1 potency (IC50 = 2.78 μM), the bromine at the 3-position of the benzyl ring establishes a halogen bonding-capable pharmacophore that is absent in 2-bromo or 4-bromo positional isomers.

structure-activity relationship halogen bonding IDO1 pharmacophore

Cellular vs. Enzymatic Activity Correlation: N-(3-bromobenzyl)tryptophan Cellular Efficacy

N-(3-bromobenzyl)tryptophan retains functional IDO1 inhibitory activity in a cellular context, with an EC50 of 9.17 μM measured in IFN-γ stimulated human HeLa cells after 24-hour incubation with L-tryptophan as substrate [1]. This cellular EC50 is approximately 3.3-fold higher than the enzymatic IC50 (2.78 μM), representing a moderate shift that is characteristic of compounds with adequate cell permeability and target engagement in a living cellular system. In contrast, more advanced IDO1 inhibitors derived from optimized scaffolds can achieve sub-100 nM cellular potency [2], indicating that N-(3-bromobenzyl)tryptophan occupies an intermediate position suitable for mechanistic and tool compound applications rather than high-potency screening campaigns.

cellular potency HeLa assay IDO1 functional inhibition

Binding Mode Differentiation: Non-Substrate Behavior vs. Competitive Inhibitors

While N-(3-bromobenzyl)tryptophan has not been directly characterized in comprehensive mechanistic studies, a closely related series of N-substituted tryptophan analogs has been systematically evaluated for IDO1 binding mode. In a 2021 RSC Chemical Biology study, functionally active tryptophan analogs demonstrated enzymatic inhibition of IDO1 but no IDO1-mediated metabolism was observed, confirming they act as non-substrate inhibitors rather than being catalytically turned over [1]. The most active compound in that series (compound 17) exhibited a distinct Tm-shift thermal stability profile from known competitive IDO1 inhibitors, with docking studies supporting binding at the recently discovered Si site rather than the active-site heme pocket [1]. By structural homology within the N-substituted tryptophan analog class, N-(3-bromobenzyl)tryptophan may share this non-substrate, non-canonical binding behavior that differentiates it from classic active-site competitive inhibitors like 1-methyl-tryptophan.

non-substrate inhibitor IDO1 catalytic mechanism Si site binding

Optimal Research and Industrial Application Scenarios for N-(3-bromobenzyl)tryptophan Based on Quantified Differentiation Evidence


IDO1-Focused Mechanistic Studies Requiring Minimal TDO Cross-Reactivity

N-(3-bromobenzyl)tryptophan's >70-fold selectivity for IDO1 over TDO (IDO1 IC50 = 2.78 μM vs. TDO IC50 > 200 μM) makes it well-suited for experiments where TDO-mediated confounding effects must be minimized. This selectivity profile is particularly valuable in cellular systems where both enzymes may be co-expressed, such as certain cancer cell lines or immune cell populations. Researchers investigating IDO1-specific contributions to the kynurenine pathway should prioritize this compound over pan-dioxygenase inhibitors that do not discriminate between IDO1 and TDO [1].

Structure-Activity Relationship Studies of Halogen Bonding Contributions to IDO1 Inhibition

The 3-bromobenzyl moiety provides a defined halogen bonding-capable pharmacophore that interacts with Cys129 in the IDO1 binding pocket. This specific interaction, validated through molecular modeling of structurally related 3-bromo-substituted inhibitors, makes N-(3-bromobenzyl)tryptophan a useful reference compound for SAR campaigns exploring halogen bonding effects on IDO1 inhibition. Comparative studies against 2-bromo, 4-bromo, and non-halogenated N-benzyl analogs can systematically quantify the contribution of halogen positioning to binding affinity and functional inhibition [2].

Cellular Validation of IDO1 Inhibition in IFN-γ Stimulated HeLa Models

With a demonstrated cellular EC50 of 9.17 μM in IFN-γ stimulated HeLa cells, N-(3-bromobenzyl)tryptophan is appropriate for functional IDO1 inhibition studies in this widely used cellular model system. The compound maintains a consistent activity ratio between enzymatic and cellular assays (approximately 3.3-fold shift), indicating reliable cell permeability and target engagement. This cellular activity profile supports its use as a positive control or tool compound in HeLa-based IDO1 functional assays, provided that the moderate potency (low micromolar range) is appropriately matched to experimental requirements [3].

Non-Substrate IDO1 Inhibitor Reference for Mechanistic Profiling

Based on class-level evidence that N-substituted tryptophan analogs function as non-substrate IDO1 inhibitors without undergoing catalytic turnover, N-(3-bromobenzyl)tryptophan may serve as a reference compound for studies investigating non-canonical IDO1 binding mechanisms. Unlike competitive substrate-mimetic inhibitors that are metabolized by the enzyme, non-substrate inhibitors provide sustained inhibition without generating kynurenine-pathway intermediates. This property is advantageous for studies requiring clean interpretation of IDO1 inhibition effects independent of inhibitor-derived metabolic byproducts [4].

Quote Request

Request a Quote for N-(3-bromobenzyl)tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.